N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Description
Scientific Research Applications
Synthetic Methodologies and Drug-like Properties
The development of efficient synthetic routes for thiadiazole derivatives, including methodologies for parallel synthesis, highlights the compound's significance in creating drug-like properties. A general method aimed at producing various 5-amino-substituted 1,2,4-thiadiazole derivatives emphasizes the compound's role in generating potential therapeutic agents with good yields and purities (Park et al., 2009).
Antimicrobial and Antifungal Applications
Research into derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems has extended to thiadiazoles, demonstrating significant antimicrobial and antifungal activities. These activities span against both Gram-positive and Gram-negative bacteria, as well as Candida albicans, showcasing the compound's potential as a basis for developing new antimicrobial agents (Sych et al., 2019).
Glutaminase Inhibition for Cancer Therapy
The compound's derivatives have been evaluated as inhibitors of glutaminase, a therapeutic target in cancer. Notably, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including those structurally related to the compound , have shown potency in inhibiting kidney-type glutaminase (GLS), which is crucial for attenuating the growth of cancer cells, suggesting a promising direction for anticancer therapy (Shukla et al., 2012).
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-2-22-15-18-17-14(23-15)16-13(21)10-8-12(20)19(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRUZHUOFUNJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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